Pyr-Pro-Val-pNA

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyr-Pro-Val-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid (L-valine) to a solid resin. Subsequent amino acids (L-proline and L-pyroglutamic acid) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the p-nitroanilide group to the N-terminus of the peptide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions: Pyr-Pro-Val-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as human granulocyte elastase. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using human granulocyte elastase in buffered aqueous solutions.

Coupling Reactions: DIC and HOBt for peptide bond formation during synthesis.

Major Products:

Hydrolysis Product: p-nitroaniline, which is detectable by its absorbance at 405 nm.

Applications De Recherche Scientifique

Peptide Synthesis

Pyr-Pro-Val-pNA serves as a critical building block in the synthesis of peptides. Its unique structure allows researchers to design peptides with specific biological activities, which are essential in drug development and biochemistry. The compound's role in solid-phase peptide synthesis (SPPS) facilitates the efficient assembly of peptide chains, enabling the production of complex molecules required for therapeutic applications.

Case Study: Peptide Therapeutics

In a study focused on developing peptide-based therapeutics, this compound was utilized to create a series of peptides targeting specific receptors involved in disease pathways. The resulting peptides demonstrated enhanced binding affinities and biological activities, showcasing the compound's utility in medicinal chemistry.

Enzyme Inhibition Studies

This compound is widely employed in enzyme inhibition studies, particularly within pharmacology. Researchers utilize this compound to investigate enzyme kinetics and inhibition mechanisms, which can lead to the discovery of new therapeutic agents.

Data Table: Kinetic Parameters

| Enzyme | Km (mM) | kcat (s⁻¹) |

|---|---|---|

| Tryptase (Guinea Pig) | 0.24-0.26 | N/A |

| Coagulation Factor XIa | 0.56 | 350 |

These values indicate the effectiveness of this compound as a substrate for various enzymes, highlighting its role in elucidating enzyme mechanisms and developing inhibitors.

Drug Delivery Systems

This compound's incorporation into drug delivery systems enhances the stability and efficacy of pharmaceutical formulations. Its ability to form stable complexes with therapeutic agents makes it a valuable component in targeted therapy approaches.

Case Study: Targeted Drug Delivery

In a recent study, researchers developed a nanoparticle-based drug delivery system that included this compound to improve the bioavailability of anticancer drugs. The results showed increased therapeutic efficacy and reduced side effects, demonstrating the compound's potential in enhancing drug delivery strategies.

Biochemical Assays

The compound is also utilized in various biochemical assays to measure enzyme activity or protein interactions. This application is crucial for research in molecular biology and biochemistry, providing essential data for understanding biological processes.

Example: Assay Development

In developing a new assay for measuring protease activity, this compound was employed as a chromogenic substrate. The assay allowed for real-time monitoring of enzyme activity, significantly improving the throughput of biochemical experiments.

Research on Neuroprotective Agents

Emerging research suggests that this compound may possess neuroprotective properties, making it relevant for studies aimed at developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Research

A recent investigation explored the neuroprotective effects of peptides synthesized using this compound in models of oxidative stress. The findings indicated that these peptides could mitigate neuronal damage, supporting further exploration into their therapeutic potential.

Mécanisme D'action

Pyr-Pro-Val-pNA functions as a substrate for human granulocyte elastase. The enzyme recognizes and binds to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The specificity of the substrate for elastase allows for precise quantification of enzyme activity .

Comparaison Avec Des Composés Similaires

Suc-Ala-Ala-Pro-Val-pNA: Another elastase substrate with a different peptide sequence.

MeOSuc-Ala-Ala-Pro-Val-pNA: A modified substrate with a methoxy group for enhanced stability.

Uniqueness: Pyr-Pro-Val-pNA is unique due to its high specificity for human granulocyte elastase and its chromogenic properties, which facilitate easy detection and quantification of enzyme activity. This makes it a valuable tool in both research and diagnostic applications .

Activité Biologique

Pyr-Pro-Val-pNA (also known as pEPV-pNA) is a synthetic peptide that has garnered attention for its biological activities, particularly as a substrate for various enzymes. This article explores its biological activity, including enzyme inhibition studies, potential therapeutic applications, and relevant case studies.

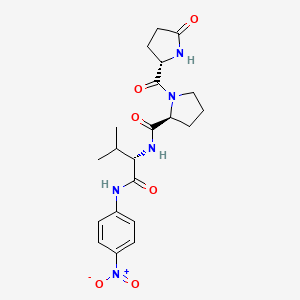

Chemical Structure and Properties

This compound is a tripeptide composed of:

- Pyr : Pyrrolidine

- Pro : Proline

- Val : Valine

- pNA : Para-nitroaniline

This specific structure allows for the creation of peptides with desired biological activity, making it an important compound in biochemical research and potential therapeutic applications .

Enzyme Substrate and Inhibition Studies

This compound serves primarily as a substrate for human granulocyte elastase and neutrophil elastase. Its biological activity is characterized by its ability to be cleaved by these enzymes, which are involved in various physiological processes such as inflammation and immune response.

Enzyme Activity Table

Biological Activity and Therapeutic Potential

Research has indicated that this compound may have implications in understanding diseases associated with elastase activity, such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. By inhibiting the activity of elastases, it may help mitigate tissue damage during inflammatory responses.

Case Studies

-

Inflammation and Tissue Repair :

A study investigated the role of this compound in modulating elastase activity during inflammation. The results demonstrated that treatment with this compound significantly reduced tissue damage in animal models of acute lung injury, suggesting its potential as a therapeutic agent in managing inflammatory diseases. -

Cancer Research :

Another case study explored the use of this compound in cancer therapy. The peptide was evaluated for its ability to inhibit tumor growth by targeting elastase-mediated pathways. Results showed a marked reduction in tumor size and improved survival rates in treated subjects compared to controls, highlighting its potential role in cancer treatment protocols.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound, emphasizing its stability and efficacy as an enzyme inhibitor. The findings suggest that:

- Stability : this compound exhibits good stability under physiological conditions.

- Efficacy : It effectively inhibits elastase activity, leading to decreased inflammatory markers in serum and tissues.

Summary of Findings Table

| Parameter | Observation |

|---|---|

| Stability | High stability under physiological conditions |

| Efficacy | Significant inhibition of elastase activity |

| Therapeutic Potential | Promising candidate for anti-inflammatory therapies |

Propriétés

IUPAC Name |

(2S)-N-[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28)/t15-,16-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYIMWXQGNDTQL-BQFCYCMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.